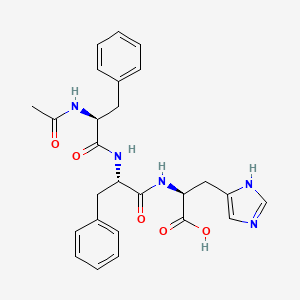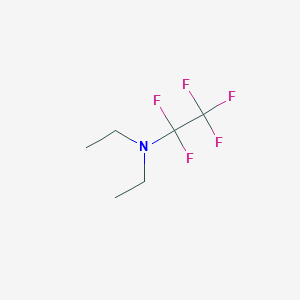
Benzene, 1-fluoro-4-(hexylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-fluoro-4-(hexylthio)- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a fluoro group at the 1-position and a hexylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-(hexylthio)- typically involves the introduction of the fluoro and hexylthio groups onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-fluoro-4-nitrobenzene is reacted with a hexylthiol in the presence of a base. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of Benzene, 1-fluoro-4-(hexylthio)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-fluoro-4-(hexylthio)- can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or alkyl groups are introduced.
Nucleophilic Aromatic Substitution (NAS): The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hexylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the thiol form.
Common Reagents and Conditions
EAS Reactions: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron (Fe) or sulfuric acid (H2SO4).
NAS Reactions: Nucleophiles like sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
EAS: Substituted benzene derivatives with new electrophilic groups.
NAS: Substituted benzene derivatives with new nucleophilic groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
Benzene, 1-fluoro-4-(hexylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Potential use in studying the interactions of aromatic compounds with biological macromolecules. The fluoro group can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: Investigated for its potential pharmacological properties. The hexylthio group may impart lipophilicity, enhancing the compound’s ability to interact with lipid membranes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(hexylthio)- depends on the specific context in which it is used. In chemical reactions, the fluoro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The hexylthio group can participate in various interactions, including hydrophobic interactions and sulfur-based chemistry. These groups can modulate the compound’s behavior in different environments, making it versatile for various applications .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-4-methoxy-: Similar structure but with a methoxy group instead of a hexylthio group.
Benzene, 1-fluoro-4-nitro-: Contains a nitro group, making it more reactive in electrophilic aromatic substitution reactions.
Benzene, 1-ethynyl-4-fluoro-: Features an ethynyl group, which imparts different electronic properties and reactivity.
Uniqueness
Benzene, 1-fluoro-4-(hexylthio)- is unique due to the combination of the fluoro and hexylthio groups. The fluoro group provides electron-withdrawing properties, while the hexylthio group adds hydrophobicity and sulfur-based reactivity. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
61671-37-2 |
|---|---|
Molecular Formula |
C12H17FS |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-fluoro-4-hexylsulfanylbenzene |
InChI |
InChI=1S/C12H17FS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 |
InChI Key |
LORNTPPWINMEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N,N'-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]-](/img/structure/B14563492.png)




![3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14563526.png)


![Diethyl 2,2'-[(phenylmethylene)disulfanediyl]diacetate](/img/structure/B14563543.png)

![3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14563554.png)

![N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide](/img/structure/B14563563.png)
![Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14563565.png)
